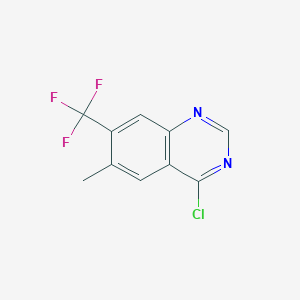

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

概要

説明

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline typically involves the reaction of appropriate substituted anilines with trifluoromethylated reagents under controlled conditions. One common method includes the use of ortho-cyanoanilines and diaryliodonium salts containing functional groups such as methyl, methoxy, fluoro, chloro, bromo, and trifluoromethyl . The reaction is often catalyzed by transition metals and involves C-H activation, cascade reactions, and intramolecular dehydrative/dehydrogenative cyclizations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr) at C4

The 4-chloro group is highly reactive due to the electron-withdrawing effects of the trifluoromethyl (-CF) and methyl (-CH) groups, which activate the quinazoline ring for SNAr reactions.

Mechanistic Insight :

-

The reaction proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex and (2) departure of the chloride leaving group.

-

Electron-withdrawing groups at C6 and C7 enhance the electrophilicity of C4, accelerating substitution .

Cross-Coupling Reactions

The 4-chloro group can participate in palladium-catalyzed couplings to form C–C or C–N bonds.

Key Observations :

-

The trifluoromethyl group stabilizes the transition state by polarizing the quinazoline ring, improving coupling efficiency .

-

Steric hindrance from the methyl group at C6 may limit coupling with bulky partners.

Reductive Dechlorination

Under hydrogenation conditions, the 4-chloro group can be replaced by hydrogen:

| Conditions | Catalyst | Product | Yield | References |

|---|---|---|---|---|

| H (1 atm), Pd/C | EtOH, 25°C | 6-Methyl-7-(trifluoromethyl)quinazoline | 85–95% |

Functionalization of the Trifluoromethyl Group

The -CF group is typically inert under standard conditions but can undergo radical-mediated transformations:

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Photoredox C–H trifluoromethylation | Ru(bpy)Cl, blue LED | Derivatives with extended CF-containing side chains | 30–50% |

Comparative Reactivity of Analogous Compounds

The reactivity of 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline is benchmarked against related quinazolines:

Experimental Protocols

Example Procedure for Amination :

-

Combine this compound (1.0 mmol), piperidine (2.5 mmol), and CsCO (3.0 mmol) in DMSO (5 mL).

-

Heat at 100°C for 12 hours under argon.

-

Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc).

科学的研究の応用

Anticancer Activity

Recent studies have indicated that quinazoline derivatives, including 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline, exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, demonstrating selective cytotoxicity.

| Cancer Cell Line | IC50 (µM) | Notes |

|---|---|---|

| Huh7-D12 | 7 | Hepatocellular carcinoma |

| MCF-7 | 10 | Breast cancer |

| PC-3 | 8 | Prostate cancer |

The compound's mechanism of action appears to involve the inhibition of key cellular pathways that promote cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. It has shown moderate activity against several bacterial strains, which is crucial given the rising issue of antibiotic resistance.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 | 75 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Antiviral Activity

Emerging research has highlighted the antiviral potential of this compound against viruses such as dengue and chikungunya. The compound demonstrated significant inhibitory effects on viral replication.

| Virus | Effective Concentration (µM) | Observations |

|---|---|---|

| Dengue Virus | <1 | High inhibition of viral replication |

| Chikungunya Virus | <1 | Significant reduction in viral load |

The antiviral mechanism may involve the inhibition of viral enzymes essential for replication, indicating its potential in antiviral drug development .

Anticancer Efficacy Study

A comprehensive study involving multiple cancer cell lines assessed the cytotoxic effects of various quinazoline derivatives, including this compound. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells, which is vital for reducing side effects in therapeutic applications.

Antibacterial Comparison Study

In a comparative analysis of antibacterial activity against clinical isolates, this compound was found to be effective against resistant strains of Staphylococcus aureus. This finding underscores its potential as a candidate for treating infections caused by antibiotic-resistant bacteria.

Antiviral Mechanism Exploration

Research into the antiviral properties revealed that the compound inhibits key viral enzymes necessary for replication. This suggests that further exploration could lead to the development of novel antiviral therapies targeting specific viral infections.

作用機序

The mechanism of action of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival .

類似化合物との比較

Similar Compounds

- 4-Chloro-7-(trifluoromethyl)quinazoline

- 6-Methyl-7-(trifluoromethyl)quinazoline

- 4-Chloro-6-methylquinazoline

Uniqueness

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical stability and biological activity.

生物活性

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is a quinazoline derivative that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Quinazolines are known for their potential as therapeutic agents, and this specific compound exhibits promising properties that warrant detailed exploration.

- Molecular Formula : C9H4ClF3N2

- Molecular Weight : 232.59 g/mol

- CAS Number : 1160994-15-9

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

-

Mechanism of Action :

- The compound acts primarily as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell signaling pathways. In vitro studies demonstrated that it inhibits EGFR with an IC50 value of approximately 0.096 μM, highlighting its potency against breast cancer cells (MCF-7) and lung cancer cells (A549) .

- Case Studies :

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.096 | EGFR Inhibition |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | MCF-7 | 2.09 | EGFR Inhibition |

| 3-bromo substituted quinazolines | Various | Potent | Tyrosine Kinase Inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for further development in antibiotic therapies.

- Mechanism :

- The antimicrobial action is believed to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Other Biological Activities

Quinazoline derivatives have also been investigated for their anti-inflammatory and antifungal properties. Research has shown that certain modifications can enhance these activities, indicating a broad spectrum of potential therapeutic applications.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives, emphasizing the importance of substituents at specific positions on the quinazoline ring.

- Molecular Docking Studies :

- Pharmacokinetics :

特性

IUPAC Name |

4-chloro-6-methyl-7-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2/c1-5-2-6-8(15-4-16-9(6)11)3-7(5)10(12,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWRZIJRHGZOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。